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Compound of Interest

Compound Name: SHIN2

Cat. No.: B1193483

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy for various cancers, including T-cell acute
lymphoblastic leukemia (T-ALL), functions by inhibiting dihydrofolate reductase (DHFR), a
critical enzyme in folate metabolism. This inhibition depletes the cellular pool of tetrahydrofolate
(THF), which is essential for the synthesis of nucleotides and amino acids, thereby arresting
cell proliferation. However, the development of methotrexate resistance is a significant clinical
challenge. SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), offers a novel
therapeutic strategy to overcome MTX resistance. SHMT is a key enzyme in one-carbon (1C)
metabolism, responsible for the conversion of serine and THF to glycine and 5,10-methylene-
THF. This pathway is a major source of the one-carbon units required for nucleotide
biosynthesis.

Mechanism of Action and Synergy with
Methotrexate

SHIN2 targets both the cytosolic (SHMT1) and mitochondrial (SHMTZ2) isoforms of the SHMT
enzyme. By inhibiting SHMT, SHIN2 disrupts the synthesis of 5,10-methylene-THF, a crucial
precursor for purine and thymidylate synthesis. This leads to a reduction in the nucleotide pool
available for DNA replication and repair, ultimately inhibiting cancer cell growth.

The combination of SHIN2 and methotrexate exhibits a powerful synergistic effect in T-ALL
cells.[1] Methotrexate's inhibition of DHFR reduces the intracellular levels of THF, the substrate
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for SHMT. This sensitization makes the cells more vulnerable to the effects of SHIN2, which
further downstream inhibits the utilization of the remaining THF pool by SHMT. This dual
blockade of the folate pathway leads to a more profound suppression of nucleotide
biosynthesis and a stronger anti-leukemic effect than either agent alone.[1][2]

Overcoming Methotrexate Resistance

Mechanisms of methotrexate resistance often involve decreased drug uptake, reduced
polyglutamylation (which traps MTX intracellularly), or increased DHFR expression.[3]
Interestingly, cells that have developed resistance to methotrexate have shown increased
sensitivity to SHIN2.[1][3] The proposed mechanism for this heightened sensitivity is that the
very adaptations that confer MTX resistance, such as impaired folate import and reduced
polyglutamation, also lead to a depletion of intracellular polyglutamated-THF.[3] This depletion
of the SHMT substrate renders the cells more dependent on the SHMT pathway and,
consequently, more susceptible to its inhibition by SHIN2.[3]

Preclinical Evidence

In vitro studies using the Molt4 human T-ALL cell line have demonstrated that low doses of
methotrexate sensitize these cells to SHIN2.[1] Furthermore, Molt4 cells rendered resistant to
methotrexate in vitro displayed a significantly enhanced sensitivity to SHIN2.[1]

In vivo studies using mouse models of NOTCH1-driven T-ALL and patient-derived xenografts
(PDX) have corroborated these findings.[1][4] Treatment with SHIN2 as a single agent
increased the survival of leukemia-bearing mice.[1] The combination of SHIN2 and
methotrexate resulted in a synergistic anti-leukemic effect, leading to a greater reduction in
tumor burden and a significant extension of survival compared to either drug alone.[1][5]

Application in Research and Drug Development

These findings position SHIN2 as a valuable tool for researchers studying the mechanisms of
methotrexate resistance and for drug development professionals seeking novel therapeutic
strategies for MTX-resistant cancers.

» Studying Folate Metabolism: SHIN2 can be used as a chemical probe to investigate the role
of SHMT and one-carbon metabolism in cancer cell proliferation and survival, particularly in
the context of antifolate resistance.
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e Developing Combination Therapies: The synergistic interaction between SHIN2 and
methotrexate provides a strong rationale for the clinical development of combination
therapies for T-ALL and potentially other cancers where methotrexate is a standard of care.

o Overcoming Drug Resistance: SHIN2 represents a promising therapeutic agent for patients
with methotrexate-resistant disease, offering a new avenue for treatment when conventional

therapies have failed.

Quantitative Data Summary
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Signaling Pathways and Experimental Workflows
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Synergistic Action of Methotrexate and SHIN2
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Caption: Synergistic inhibition of the folate pathway by Methotrexate and SHIN2.
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Mechanism of Increased SHIN2 Sensitivity in MTX-Resistant Cells
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Caption: How methotrexate resistance enhances sensitivity to SHIN2.
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Experimental Workflow for Studying SHIN2 in Methotrexate Resistance
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Caption: Workflow for SHIN2 and methotrexate resistance studies.

Experimental Protocols
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1. In Vitro Cell Proliferation Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of SHIN2 and
methotrexate, and to assess the synergistic effects of the combination in T-ALL cell lines.

o Materials:
o T-ALL cell line (e.g., Molt4)
o Methotrexate-resistant T-ALL cell line

o RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin

o SHIN2 (dissolved in DMSO)
o Methotrexate (dissolved in sterile water or PBS)
o 96-well cell culture plates
o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
o Luminometer
e Protocol:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Prepare serial dilutions of SHIN2 and methotrexate in complete medium.

o For single-agent dose-response curves, add 100 pL of the drug dilutions to the respective
wells.

o For combination studies, create a matrix of SHIN2 and methotrexate concentrations and
add them to the wells. Include vehicle control (DMSO) wells.

o Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
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o Allow the plates to equilibrate to room temperature for 30 minutes.

o Add the cell viability reagent according to the manufacturer's instructions.

o Measure luminescence using a plate reader.

o Calculate cell viability as a percentage of the vehicle control and plot dose-response
curves to determine IC50 values.

o Analyze the combination data using software such as CompuSyn to determine the
combination index (CI) for synergy assessment.

. Development of Methotrexate-Resistant Cell Lines

Objective: To generate a methotrexate-resistant T-ALL cell line for subsequent experiments.

Materials:

o Parental T-ALL cell line (e.g., Molt4)

o Complete RPMI-1640 medium

o Methotrexate

Protocol:

o Culture the parental cell line in the presence of a low concentration of methotrexate (e.g.,
starting at the 1C20).

o Monitor cell viability and proliferation.

o Once the cells have adapted and are proliferating steadily, gradually increase the
concentration of methotrexate in a stepwise manner.

o Continue this process over several months until the cells can proliferate in a concentration
of methotrexate that is significantly higher than the IC50 of the parental line.
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o Periodically verify the resistance phenotype by performing a cell proliferation assay and
comparing the IC50 of the resistant line to the parental line.

3. In Vivo T-ALL Xenograft Model

e Objective: To evaluate the in vivo efficacy of SHIN2 alone and in combination with
methotrexate in a mouse model of T-ALL.

o Materials:
o Immunocompromised mice (e.g., NOD/SCID gamma mice)
o T-ALL cells expressing a reporter gene (e.g., luciferase)
o SHIN2
o Methotrexate
o Vehicle for drug formulation (e.g., 20% 2-hydroxypropyl--cyclodextrin for SHIN2)
o Bioluminescence imaging system
o D-luciferin
e Protocol:

o Inject 1 x 1076 luciferase-expressing T-ALL cells intravenously or intraperitoneally into
each mouse.

o Monitor tumor engraftment and progression by regular bioluminescence imaging.

o Once the tumor burden is established (as indicated by a measurable bioluminescent
signal), randomize the mice into treatment groups: Vehicle, SHIN2 alone, Methotrexate
alone, and SHIN2 + Methotrexate.

o Prepare SHIN2 for injection by dissolving it in the appropriate vehicle. Prepare
methotrexate in sterile saline or PBS.
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o Administer the drugs via intraperitoneal (IP) injection according to the dosages and
schedule determined from preclinical studies (e.g., SHIN2 at 200 mg/kg, Methotrexate at
10 mg/kg).[5] A typical treatment cycle might involve methotrexate on day 1, followed by
twice-daily SHIN2 for several days.[4]

o Monitor the tumor burden regularly (e.g., weekly) using bioluminescence imaging. Inject
mice with D-luciferin and image them using an in vivo imaging system.

o Monitor the health and body weight of the mice throughout the experiment.

o Continue treatment for a predetermined number of cycles or until a humane endpoint is
reached.

o Analyze the data by comparing the tumor growth rates between the different treatment
groups.

o Perform a Kaplan-Meier survival analysis to assess the impact of the treatments on overall
survival.

Note: All animal experiments should be conducted in accordance with institutional animal care
and use committee (IACUC) guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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